2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the triazole and pyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazines, hydrazine hydrochlorides, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted heating and the use of anhydrous solvents are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole and pyrazole compounds .
Scientific Research Applications
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity and modulation of signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer properties.
1,2,3-Triazole: Widely used in click chemistry and known for its biological activity.
Triazolothiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18ClN9 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H18ClN9/c19-16-21-9-28(26-16)18-4-10-1-11(5-18)3-17(2-10,7-18)15-23-14-12-6-22-24-13(12)20-8-27(14)25-15/h6,8-11H,1-5,7H2,(H,22,24) |
InChI Key |
MQOXXTGPLOBCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN6C=NC7=C(C6=N5)C=NN7 |
Origin of Product |
United States |
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